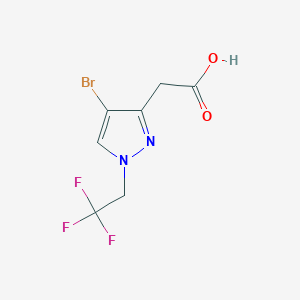

2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid

Description

2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a halogenated pyrazole derivative featuring a bromine atom at the 4-position of the pyrazole ring, a 2,2,2-trifluoroethyl group at the 1-position, and an acetic acid moiety at the 3-position.

Properties

Molecular Formula |

C7H6BrF3N2O2 |

|---|---|

Molecular Weight |

287.03 g/mol |

IUPAC Name |

2-[4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |

InChI |

InChI=1S/C7H6BrF3N2O2/c8-4-2-13(3-7(9,10)11)12-5(4)1-6(14)15/h2H,1,3H2,(H,14,15) |

InChI Key |

PDFUUCPXOZMLBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound featuring a bromine atom, a trifluoroethyl group, and a pyrazole ring in its structure. It has a molecular formula of and a molecular weight of 287.03 g/mol. The compound's unique structure makes it useful in specialized applications in research and industry.

Scientific Research Applications

This compound is a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is also used in biology to study enzyme inhibition and protein interactions. Furthermore, it finds application in the production of agrochemicals and materials with unique properties.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Introduces oxygen-containing functional groups into the molecule.

- Reduction: Removes oxygen-containing functional groups or reduces double bonds.

- Substitution: Replaces one functional group with another, such as halogen exchange.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes. The products formed depend on the specific reagents and conditions used; oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and pyrazole ring play crucial roles in binding to these targets and modulating their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

The target compound’s key structural features are compared to analogs with substitutions at the 1-, 3-, 4-, and 5-positions of the pyrazole ring. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

The nitro analog (253.14 Da) introduces strong electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or reduction reactions .

Trifluoroethyl vs. Trifluoromethyl Groups :

- The 1-CF3CH2 group in the target compound increases hydrophobicity compared to analogs with simpler alkyl chains (e.g., 1-methyl in ). The trifluoroethyl group also enhances metabolic stability in bioactive molecules .

Positional Isomerism :

- describes a compound with CF3 at the 3-position and Br at the 4-position (C6H4BrF3N2O2), demonstrating how substituent placement alters electronic distribution and binding affinity .

Solubility and Applications: The methyl and CF3-substituted analog (CAS 299405-26-8) is noted for solubility in chloroform and methanol, suggesting utility in organic synthesis or formulation .

Biological Activity

2-(4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The presence of both bromine and trifluoroethyl groups in its structure may enhance its lipophilicity and reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF3N2O2, with a molecular weight of approximately 287.03 g/mol. The compound is characterized by the following structural features:

- Bromine Atom : May enhance reactivity.

- Trifluoroethyl Group : Contributes to lipophilicity and potential biological interactions.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

- Antiparasitic Activity : Studies on related pyrazole derivatives have shown that modifications can improve efficacy against parasites by targeting specific pathways such as PfATP4 in malaria parasites .

Case Studies

- Antimalarial Properties : In a study involving structurally similar compounds, modifications to the pyrazole ring were found to significantly alter antiparasitic activity. Compounds with enhanced metabolic stability and aqueous solubility showed improved efficacy in mouse models of malaria .

- Toxicological Profile : The compound's safety profile is critical for its potential therapeutic use. Preliminary toxicological assessments indicate that exposure to similar pyrazole derivatives can cause respiratory tract irritation and skin corrosion, necessitating careful handling .

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antiparasitic activity | Unique bromine and trifluoroethyl groups |

| 4-Bromo-1H-pyrazole | Structure | Moderate activity against certain pathogens | Simpler structure |

| 5-Amino-3-(4-bromophenyl)-1H-pyrazole | Structure | Anti-inflammatory properties | Contains an amino group |

Research Findings

Recent studies have focused on optimizing the biological activity of pyrazole derivatives by modifying their chemical structures. For example:

- Increased Aqueous Solubility : Incorporation of polar functional groups has been shown to improve solubility without compromising metabolic stability .

- Enhanced Potency : Certain substitutions on the pyrazole ring lead to significant increases in potency against specific targets, indicating the importance of structure-activity relationships (SAR) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.